4-Hydrazinyl-3-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

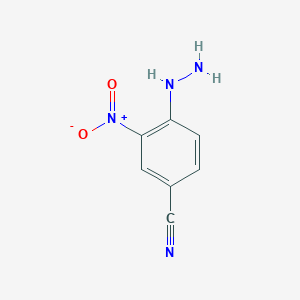

4-Hydrazinyl-3-nitrobenzonitrile is an organic compound with the molecular formula C7H6N4O2 It is characterized by the presence of a hydrazine group (-NH-NH2) and a nitro group (-NO2) attached to a benzonitrile core

Applications De Recherche Scientifique

4-Hydrazinyl-3-nitrobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-3-nitrobenzonitrile typically involves the reaction of 4-bromo-3-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The general reaction scheme is as follows:

4-Bromo-3-nitrobenzonitrile+Hydrazine hydrate→this compound+By-products

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves similar reaction conditions as those used in laboratory-scale preparations, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydrazinyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.

Oxidation: The hydrazine group can be oxidized to form azo compounds.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various electrophiles, suitable solvents (e.g., ethanol, methanol).

Oxidation: Oxidizing agents such as potassium permanganate.

Major Products:

Reduction: 4-Amino-3-nitrobenzonitrile.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Azo compounds.

Mécanisme D'action

The mechanism of action of 4-Hydrazinyl-3-nitrobenzonitrile is primarily related to its ability to undergo various chemical transformations. The hydrazine group can form stable complexes with metal ions, which can be exploited in catalysis and other applications. Additionally, the nitro group can participate in redox reactions, making the compound useful in various chemical processes.

Comparaison Avec Des Composés Similaires

- 4-Amino-3-nitrobenzonitrile

- 4-Bromo-3-nitrobenzonitrile

- 4-Chloro-3-nitrobenzonitrile

Comparison: 4-Hydrazinyl-3-nitrobenzonitrile is unique due to the presence of both a hydrazine and a nitro group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 4-Amino-3-nitrobenzonitrile lacks the hydrazine group, limiting its reactivity in certain contexts. Similarly, 4-Bromo-3-nitrobenzonitrile and 4-Chloro-3-nitrobenzonitrile have halogen substituents that influence their chemical behavior differently.

Activité Biologique

4-Hydrazinyl-3-nitrobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies, highlighting case studies, and presenting relevant data in tables.

Chemical Structure and Properties

This compound consists of a hydrazinyl group attached to a nitro-substituted benzonitrile. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo redox reactions, potentially leading to the formation of reactive intermediates that interact with biological targets. The hydrazinyl moiety is known to form stable hydrazones with carbonyl compounds, which may modulate enzyme activities or receptor interactions.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, an IC50 value of approximately 9.4 µM was reported in a study assessing its effects on a panel of 11 cancer cell lines, indicating potent antitumor activity .

- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells. It was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins, suggesting a dual action on both cell survival pathways and apoptotic signaling .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : In vitro assays demonstrated that this compound possesses antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate effectiveness .

Case Studies

- Case Study on Antitumor Activity : A study conducted by Mook Jr et al. explored the effects of various benzonitrile derivatives on cancer cells. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 and HCT-116 cell lines, leading to further investigations into its potential as a lead compound for drug development .

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard antibiotic therapy .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Cell Line/Organism | IC50/MIC (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 | 9.4 | Induction of apoptosis |

| Anticancer | HCT-116 | 10.5 | Cell cycle arrest |

| Antimicrobial | E. coli | 15 | Bacterial growth inhibition |

| Antimicrobial | S. aureus | 30 | Moderate antibacterial activity |

Propriétés

IUPAC Name |

4-hydrazinyl-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-4-5-1-2-6(10-9)7(3-5)11(12)13/h1-3,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRPQDRZWGJVTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393327 |

Source

|

| Record name | 4-hydrazinyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124839-61-8 |

Source

|

| Record name | 4-hydrazinyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.